Gly-pro-gly-gly

Overview

Description

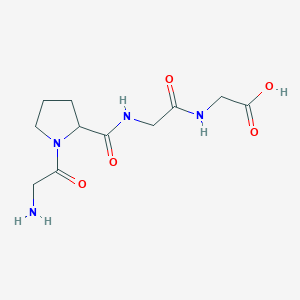

Gly-pro-gly-gly is a tetrapeptide composed of the amino acids glycine and proline. Peptides containing proline and glycine amino acids have a wide spectrum of biological activity. This compound is of interest due to its potential physiological and therapeutic effects, particularly in the fields of neuroprotection and anti-inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycyl-glycine can be achieved through solution-phase peptide synthesis. This involves the sequential coupling of protected amino acids. For instance, the perbenzylated form of the peptide can be assembled from L-proline using a tandem sequential peptide coupling strategy. This method forms two chemoselective peptide bonds without the need for purifying intermediates, ensuring a one-pot synthesis . The final product is obtained by removing the N- and C-protecting groups through hydrogenolysis using palladium on carbon as the catalyst .

Industrial Production Methods

Industrial production of peptides like glycyl-prolyl-glycyl-glycine often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, facilitating the automation of the synthesis process and enabling the production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Gly-pro-gly-gly can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions can introduce different functional groups or amino acids into the peptide sequence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can result in peptides with altered amino acid sequences.

Scientific Research Applications

Gly-pro-gly-gly has several scientific research applications, including:

Mechanism of Action

The mechanism of action of glycyl-prolyl-glycyl-glycine involves its interaction with specific molecular targets and pathways. For instance, it can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death, which are critical in neuroprotection . Additionally, the peptide can influence the secretion of histamine from mast cells, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Prolyl-glycyl-proline: This tripeptide has similar anti-inflammatory properties and can reduce histamine secretion from mast cells.

Glycyl-prolyl-glutamic acid: Known for its neuroprotective effects, this peptide is used in treating neurodegenerative diseases.

Uniqueness

Gly-pro-gly-gly is unique due to its specific sequence and combination of glycine and proline residues, which confer distinct biological activities

Properties

IUPAC Name |

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMQPADLFXCJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-03-0 | |

| Record name | Glycyl-prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.